molecular formula C9H11NO2 B105119 L-Phenylalanine-1-13C CAS No. 81201-86-7

L-Phenylalanine-1-13C

Cat. No.: B105119
CAS No.: 81201-86-7
M. Wt: 166.18 g/mol
InChI Key: COLNVLDHVKWLRT-DMSOPOIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Phenylalanine-1-13C, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Studies and Tracer Analysis

  • L-Phenylalanine-1-13C is used in metabolic studies to understand amino acid metabolism. The isotopic enrichment of this compound in plasma and urine allows for the estimation of flux and oxidation rates in human metabolism. This has been demonstrated in studies where oral infusions of L-[1-13C]phenylalanine achieved isotopic steady-state conditions, facilitating the determination of amino acid flux and oxidation (Bross et al., 1998).

Phenylalanine Kinetics in Health and Disease

  • This compound has been instrumental in studies assessing phenylalanine kinetics in various health conditions. For instance, research using L-[1-13C]phenylalanine breath tests has revealed altered phenylalanine kinetics in schizophrenia patients, indicating its potential as a novel laboratory test in chronic schizophrenia patients (Teraishi et al., 2012).

Nutritional Research

  • In nutritional research, this compound has been used to explore protein synthesis rates in different tissues. For example, a study on lactating dairy cows infused with L-[1-13C]phenylalanine revealed differences in protein turnover rates between various organ tissues and skeletal muscle (Burd et al., 2013).

Liver Function Evaluation

  • This compound is also employed in evaluating liver function. The L-[1-13C] phenylalanine breath test (PheBT) is used to assess hepatocyte functional capacity in liver diseases, with studies demonstrating a correlation between PheBT results and phenylalanine hydroxylase (PAH) activity in the liver (Wei-Li Yan et al., 2006).

Amino Acid Biosynthesis

  • This compound aids in understanding the biosynthesis of amino acids. Research on Escherichia coli, for example, has used this compound to identify key enzymes in the phenylalanine biosynthesis pathway, which is crucial for enhancing L-Phenylalanine production (Ding et al., 2016).

Chiral Recognition Studies

  • The compound has also been used in studies of chiral recognition, as seen in research using L-phenylalanine-based metal-organic frameworks to explore the chiral recognition mechanism of alanine and leucine (Ma et al., 2019).

Safety and Hazards

L-Phenylalanine-1-13C may cause skin irritation and may be harmful if absorbed through the skin. It may cause irritation of the digestive tract and may be harmful if swallowed. It may cause respiratory tract irritation and may be harmful if inhaled .

Future Directions

The systematic bioconversion processes have been designed and constructed, which could provide a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials aromatic precursors .

Biochemical Analysis

Biochemical Properties

L-Phenylalanine-1-13C interacts with several enzymes and proteins. It is a substrate for the enzyme phenylalanine hydroxylase, which catalyzes the conversion of phenylalanine to tyrosine . This reaction is a critical step in the phenylpropanoid pathway, leading to the formation of various bioactive compounds .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, high levels of this compound have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its role in enzyme activation or inhibition. It binds to the active site of phenylalanine hydroxylase, facilitating the conversion of phenylalanine to tyrosine . This interaction plays a crucial role in regulating gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability and degradation, as well as its long-term effects on cellular function, vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High levels of this compound have been associated with changes in mitochondrial bioenergetics and induction of apoptosis

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway, a critical metabolic pathway in plants that leads to the formation of various bioactive compounds . It interacts with enzymes such as phenylalanine hydroxylase and plays a role in metabolic flux .

Subcellular Localization

The subcellular localization of this compound is an area of active research. Some studies suggest that certain phenylalanine ammonia-lyases, which are key enzymes in the phenylpropanoid pathway, are specifically localized in the plasma membrane

Properties

IUPAC Name

(2S)-2-amino-3-phenyl(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-DMSOPOIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583968
Record name L-(~13~C)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81201-86-7
Record name L-(~13~C)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using L-Phenylalanine-1-13C in studying gliovirin biosynthesis?

A1: this compound is a stable isotope-labeled variant of L-phenylalanine, an essential amino acid. The paper you provided, "Biosynthesis of gliovirin: incorporation of L-phenylalanine (1-13C)," likely investigates the incorporation of this labeled amino acid into the gliovirin molecule by the producing fungus. [] By tracing the 13C label within gliovirin using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can gain insights into the specific biochemical steps and enzymatic reactions involved in gliovirin's production. This understanding can be valuable for potentially manipulating the biosynthesis to produce gliovirin derivatives or related compounds with altered biological activities.

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